N-(2,3-dihydro-1H-inden-2-yl)-4-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]butanamide
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Overview
Description
N-(2,3-dihydro-1H-inden-2-yl)-4-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]butanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-4-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]butanamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Indene Derivative: This step involves the hydrogenation of indene to produce 2,3-dihydro-1H-inden-2-yl derivatives.
Synthesis of the Isoquinoline Derivative: Isoquinoline is subjected to various reactions to introduce the necessary functional groups.
Tetrazole Formation: The tetrazole ring is formed through cyclization reactions involving azides and nitriles.
Coupling Reactions: The final step involves coupling the indene, isoquinoline, and tetrazole derivatives under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-2-yl)-4-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-2-yl)-4-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]butanamide has several scientific research applications:
Chemistry: It is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: The compound’s interactions with biological systems are of interest, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound’s stability and reactivity make it a candidate for use in various industrial processes, such as catalysis and materials science.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-4-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]butanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Pathway Modulation: The compound could influence various biochemical pathways, leading to changes in cellular metabolism and function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of indene, isoquinoline, and tetrazole, such as:
- N-(2,3-dihydro-1H-inden-2-yl)acetamide
- 4-(5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl)butanoic acid
- N-(2,3-dihydro-1H-inden-2-yl)-4-(1H-tetrazol-5-yl)butanamide
Uniqueness
What sets N-(2,3-dihydro-1H-inden-2-yl)-4-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]butanamide apart is its unique combination of structural motifs, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-4-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O/c31-24(25-22-14-19-7-2-3-8-20(19)15-22)10-5-12-30-23(26-27-28-30)17-29-13-11-18-6-1-4-9-21(18)16-29/h1-4,6-9,22H,5,10-17H2,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUUFYZZBUIEMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=NN=NN3CCCC(=O)NC4CC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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